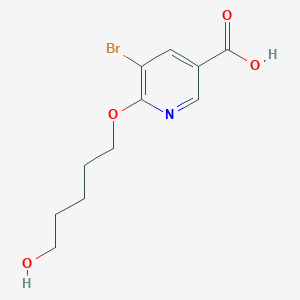
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is an organic compound with the molecular formula C15H17NO4. This compound features a malonate ester group, an aminophenyl group, and a butynyl group, making it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate, 4-aminophenylacetylene, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, palladium-catalyzed coupling reactions are often employed to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The malonate ester group can participate in various biochemical reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-(4-aminophenyl)malonate: This compound is similar in structure but lacks the butynyl group.
Dimethyl 2-(4-nitrophenyl)malonate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Dimethyl 2-(4-methoxyphenyl)malonate:
Uniqueness
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential applications. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
dimethyl 2-[1-(4-aminophenyl)but-2-ynyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-4-5-12(10-6-8-11(16)9-7-10)13(14(17)19-2)15(18)20-3/h6-9,12-13H,16H2,1-3H3 |
InChI-Schlüssel |
FAEXUPZBOSSZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C1=CC=C(C=C1)N)C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6-(3-Chloro-4-fluoro-phenyl)-pyridazin-4-yl]-methanol](/img/structure/B8428575.png)







